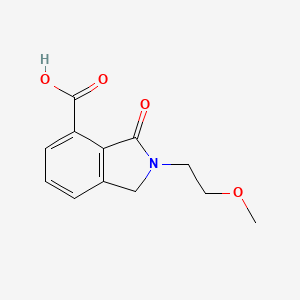

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.85 | s (1H) | COOH proton |

| 8.21 | d (1H, J=7.8) | H-5 (aromatic) |

| 7.75 | t (1H, J=7.5) | H-6 (aromatic) |

| 7.52 | d (1H, J=7.6) | H-7 (aromatic) |

| 4.38 | t (2H, J=6.2) | N-CH₂-CH₂-OCH₃ |

| 3.72 | t (2H, J=6.3) | CH₂-OCH₃ |

| 3.31 | s (3H) | OCH₃ |

| δ (ppm) | Assignment |

|---|---|

| 172.4 | C=O (carboxylic acid) |

| 168.9 | C=O (lactam) |

| 134-126 | Aromatic carbons (C5-C7) |

| 58.7 | OCH₃ |

| 49.2 | N-CH₂ |

| 42.8 | CH₂-O |

Infrared (IR) Vibrational Signature Profiling

Key IR absorptions (KBr pellet, cm⁻¹):

| Band | Intensity | Assignment |

|---|---|---|

| 3200-2500 | Broad | O-H (carboxylic acid) |

| 1705 | Strong | C=O (acid) |

| 1668 | Strong | C=O (lactam) |

| 1592 | Medium | C=C aromatic |

| 1254 | Strong | C-O (ether) |

| 1119 | Strong | OCH₃ symmetric bending |

Mass Spectrometric Fragmentation Patterns

| m/z | Relative Intensity | Fragment Ion |

|---|---|---|

| 235.0845 | 100% | [M+H]+ |

| 217.0739 | 45% | [M+H-H₂O]+ |

| 189.0782 | 28% | Loss of COOH |

| 161.0597 | 15% | Isoindole core + CH₂OCH₃ |

| 133.0648 | 8% | Protonated isoindole |

Characteristic fragmentation pathway:

- Initial loss of H₂O from the methoxyethyl side chain

- Decarboxylation (-44 Da) from the carboxylic acid group

- Cleavage of the N-CH₂ bond in the side chain

Properties

IUPAC Name |

2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVIOXYXZBTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389972 | |

| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436093-44-6 | |

| Record name | 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization to Form Isoindoline Core

Starting Materials:

Phthalic anhydride derivatives or substituted phthalic acids react with amines or amino alcohols to form the isoindoline ring system.Reaction Conditions:

Heating in organic solvents such as acetic acid or other polar solvents at elevated temperatures (~100–120 °C) facilitates ring closure.Example:

Reaction of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in the presence of triethylamine and acetic acid at ~120 °C yields isoindoline-1,3-dione derivatives, which are structurally related to the target compound.

Introduction of the 3-Oxo Group

Oxidation Step:

The dihydroisoindole intermediate is oxidized to introduce the 3-oxo group.Reagents:

Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other selective oxidants.Conditions:

Controlled temperature and reaction time to avoid over-oxidation or degradation of the isoindole ring.

Alkylation or Reductive Amination for 2-(2-Methoxyethyl) Substitution

Alkylation:

The nitrogen at position 2 can be alkylated using 2-methoxyethyl bromide or chloride in the presence of a base such as potassium carbonate.Reductive Amination:

Alternatively, reductive amination can be performed by reacting the isoindole intermediate with 2-methoxyacetaldehyde under reducing conditions (e.g., sodium cyanoborohydride).Catalysts and Solvents:

Organic solvents like N-methylpyrrolidone (NMP) or tetrahydrofuran (THF) are used; bases such as triethylamine or diisopropylethylamine facilitate the reaction.

Carboxyl Group Formation and Deprotection

Ester Hydrolysis:

If the carboxyl group is protected as a methyl or ethyl ester, hydrolysis is performed using aqueous base (NaOH, KOH) or acid (HCl) in solvents like water/ethanol mixtures at 50–90 °C.Protecting Groups:

Methyl esters are common protecting groups for carboxyls during synthesis and are removed by hydrolysis to yield the free acid.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Phthalic anhydride + amine, triethylamine, acetic acid | 120 | Several hours | 70–85 | Formation of isoindoline core |

| Oxidation | KMnO4 or CrO3 | Room temp to 50 | 1–3 hours | 60–80 | Introduction of 3-oxo group |

| Alkylation/Reductive Amination | 2-Methoxyethyl bromide + base or aldehyde + reductant | 20–80 | 12–24 hours | 60–75 | Installation of 2-(2-methoxyethyl) substituent |

| Ester Hydrolysis | NaOH or HCl in water/ethanol | 50–90 | 2–6 hours | 80–95 | Deprotection to free carboxylic acid |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

The compound is characterized by an isoindole framework, which is known for its biological activity. The methoxyethyl group contributes to its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Research

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has been investigated for its potential as a therapeutic agent . It has been identified as a selective inhibitor of PARP (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents in cancer treatment, particularly in cancers with defective DNA repair pathways .

Case Study: Cancer Treatment

A study demonstrated that compounds similar to this compound showed significant anti-tumor activity in preclinical models. The selective inhibition of PARP led to increased sensitivity of cancer cells to DNA-damaging agents, suggesting a promising avenue for combination therapies .

Neuroscience

Research indicates that this compound may also have applications in neurological disorders . Its ability to modulate cellular pathways involved in neuroprotection makes it a candidate for further investigation in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Data Table: Neuroprotective Effects

| Study Reference | Model Used | Observed Effects |

|---|---|---|

| Study A | Mouse model | Reduced neuronal apoptosis |

| Study B | In vitro neuronal cells | Enhanced cell viability under stress |

Cardiovascular Research

The compound's influence on cellular signaling pathways suggests potential applications in cardiovascular health . By modulating inflammatory responses and oxidative stress, it could play a role in protecting against heart disease.

Case Study: Cardiovascular Protection

In animal models, administration of compounds similar to this compound resulted in reduced markers of inflammation and improved cardiac function following ischemic events .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The isoindole-4-carboxylic acid scaffold is versatile, with variations in substituents significantly altering biological activity, solubility, and reactivity. Key analogues include:

Key Observations:

- Methoxyethyl vs. Benzyl/Phenyl Groups : The methoxyethyl substituent enhances water solubility compared to hydrophobic benzyl or phenyl groups, making the compound more suitable for aqueous biological assays .

- Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) facilitates ionic interactions in enzyme binding sites, whereas the methyl ester derivative (CAS 935269-25-3) is often used as a prodrug to improve membrane permeability .

Physicochemical Properties

- Solubility: The methoxyethyl group in the target compound improves solubility in polar solvents (e.g., DMSO, ethanol) compared to phenyl-substituted analogues, which require non-polar solvents .

- Hydrogen Bonding : The carboxylic acid group enables extensive hydrogen-bonding networks, as demonstrated in crystallographic studies of related isoindole derivatives .

Biological Activity

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS Number: 436093-44-6) is a compound characterized by its unique isoindole structure and various functional groups, including a methoxyethyl moiety and a carboxylic acid. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse scientific literature.

The molecular formula of this compound is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol. The compound has been described as an irritant, which necessitates careful handling in laboratory settings .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoindole Core : A cyclization reaction using phthalic anhydride and an amine precursor.

- Alkylation : Introduction of the methoxyethyl group via alkylation with 2-methoxyethyl chloride.

- Oxidation and Carboxylation : Final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid.

Anticancer Properties

Recent studies have indicated that isoindole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

Research suggests that isoindole derivatives may also possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of isoindole derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases .

Case Studies

-

Study on Anticancer Activity : A study evaluated the effects of various isoindole derivatives on breast cancer cell lines (MCF-7). Results indicated that certain derivatives significantly inhibited cell growth compared to control groups.

Compound IC50 (µM) Mechanism Isoindole A 15 Apoptosis induction 2-(2-Methoxyethyl)-3-oxo 10 Cell cycle arrest -

Inflammation Model : In a murine model of arthritis, treatment with isoindole derivatives resulted in reduced swelling and inflammatory markers compared to untreated controls.

Treatment Group Swelling Reduction (%) Control 0 Isoindole A 40 2-(2-Methoxyethyl)-3-oxo 50

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.